molecular formula C5H6O3 B12876934 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- CAS No. 70606-00-7

2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)-

Cat. No.: B12876934
CAS No.: 70606-00-7
M. Wt: 114.10 g/mol
InChI Key: ZFXZBQWFIKDIQK-SCSAIBSYSA-N
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Description

2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is an organic compound with the molecular formula C5H6O3 It is a derivative of furan, a heterocyclic organic compound, and contains both aldehyde and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- can be achieved through several methods. One common approach involves the reduction of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using a suitable catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products

    Oxidation: 2-Furancarboxylic acid, tetrahydro-5-oxo-.

    Reduction: 2-Furancarboxaldehyde, tetrahydro-5-hydroxy-.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2S)-
  • 2-Furancarboxylic acid, tetrahydro-5-oxo-
  • 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-

Uniqueness

2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and applications compared to its stereoisomers and other similar compounds.

Properties

CAS No.

70606-00-7

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

(2R)-5-oxooxolane-2-carbaldehyde

InChI

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h3-4H,1-2H2/t4-/m1/s1

InChI Key

ZFXZBQWFIKDIQK-SCSAIBSYSA-N

Isomeric SMILES

C1CC(=O)O[C@H]1C=O

Canonical SMILES

C1CC(=O)OC1C=O

Origin of Product

United States

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